![molecular formula C5H5BrN2OS B1524578 4-Bromo-N'-hydroxythiophene-2-carboximidamide CAS No. 1094456-19-5](/img/structure/B1524578.png)
4-Bromo-N'-hydroxythiophene-2-carboximidamide
Overview
Description
4-Bromo-N’-hydroxythiophene-2-carboximidamide is a chemical compound with the molecular formula C5H5BrN2OS and a molecular weight of 221.08 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-N’-hydroxy-2-thiophenecarboximidamide . The InChI code is 1S/C5H5BrN2OS/c6-3-1-4 (10-2-3)5 (7)8-9/h1-2,5H,7H2 .Physical And Chemical Properties Analysis
4-Bromo-N’-hydroxythiophene-2-carboximidamide is a powder in physical form .Scientific Research Applications
Proteomics Research
4-Bromo-N’-hydroxythiophene-2-carboximidamide: is utilized in proteomics research as a biochemical tool. Its properties make it suitable for the study of protein expression, modification, and interaction. This compound can be used to label or modify proteins, thereby aiding in the identification and quantification of proteins within a complex biological sample .
Molecular Synthesis
This compound serves as a building block in molecular synthesis. It is particularly useful in the construction of more complex molecules due to its reactive bromine atom, which can undergo further chemical transformations. Researchers can leverage this reactivity to synthesize a variety of heterocyclic compounds .
properties
IUPAC Name |
4-bromo-N'-hydroxythiophene-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c6-3-1-4(10-2-3)5(7)8-9/h1-2,9H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVHXDNCOSLMLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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